![molecular formula C19H17N3O6 B227203 Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a highly potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.
作用機序
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate exerts its pharmacological effects by selectively inhibiting DPP-IV, which is a membrane-bound enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to have several biochemical and physiological effects, including improved glucose tolerance, reduced insulin resistance, inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has also been shown to have a good safety profile and low toxicity in preclinical studies.
実験室実験の利点と制限
One of the main advantages of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate for lab experiments is its high potency and selectivity for DPP-IV, which allows for precise and specific inhibition of the enzyme. Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate also has a good safety profile and low toxicity, making it suitable for in vivo studies. However, one of the limitations of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for research on Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to investigate the long-term safety and efficacy of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate in humans.
合成法
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl carbamate, which is then reacted with methyl glycinate to yield Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate. The synthesis of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to improve glucose tolerance and reduce insulin resistance by inhibiting DPP-IV, which is involved in the degradation of incretin hormones. In cancer, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
特性
製品名 |
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate |
|---|---|
分子式 |
C19H17N3O6 |
分子量 |
383.4 g/mol |
IUPAC名 |
methyl 2-[[2-(4-nitrophenyl)-4-oxo-1-phenylazetidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O6/c1-28-17(24)12-20-18(25)19(13-7-9-15(10-8-13)22(26)27)11-16(23)21(19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25) |
InChIキー |
PWQGPSILRAMUNY-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



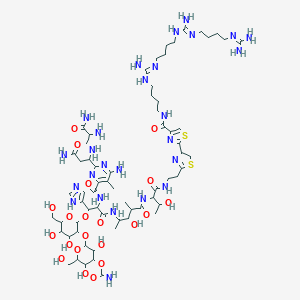
![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
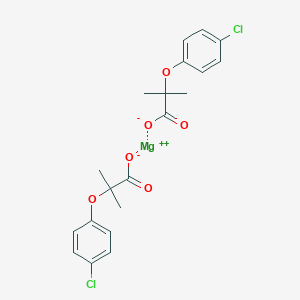
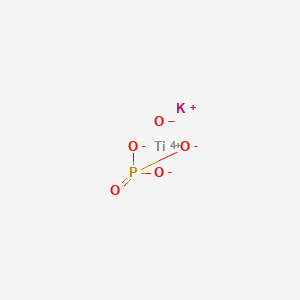

![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
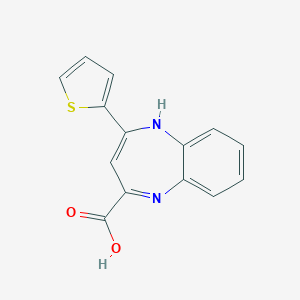

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
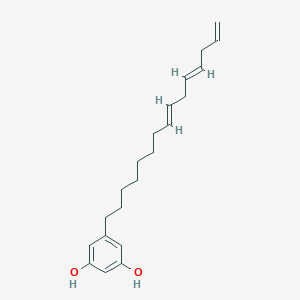
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)